molecular formula C6H12ClNO3 B2602328 Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride CAS No. 2375262-41-0

Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride

Cat. No.: B2602328
CAS No.: 2375262-41-0
M. Wt: 181.62
InChI Key: BZWCLXJAOZZSCR-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes an oxetane ring, making it a valuable compound in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization of epoxides with nucleophiles under acidic or basic conditions . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various oxetane derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(amino)oxetane-3-carboxylate: Similar structure but lacks the methylamino group.

    Ethyl 3-(methylamino)oxetane-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.

    Methyl 3-(methylamino)oxetane-3-carboxylate: Similar structure without the hydrochloride salt form.

Uniqueness

Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride is unique due to its specific combination of the oxetane ring and the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-7-6(3-10-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWCLXJAOZZSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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